1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 4-ethoxyaniline in dichloromethane.
- Add 4-fluorobenzoyl isothiocyanate dropwise to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction:
- Reduction of the carbonyl group in the fluorobenzoyl moiety can yield alcohol derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
- Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluorobenzoyl groups.
- Common reagents: Halides, nucleophiles such as amines or thiols.
Major Products:
- Sulfonyl derivatives, alcohol derivatives, substituted thioureas.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in cancer research.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorob
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOGHNNQWPVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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